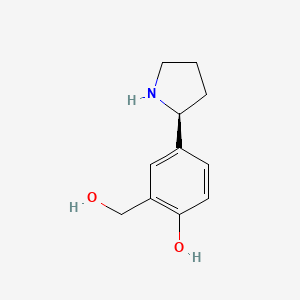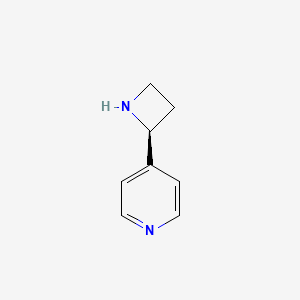
(S)-4-(Azetidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Azetidin-2-yl)pyridine is a chiral compound that features a pyridine ring substituted with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Azetidin-2-yl)pyridine typically involves the lithiation-borylation of N-Boc azetidine, followed by reaction with organolithium reagents. This process allows for the formation of homologated boronic esters, which can be further oxidized, homologated, arylated, and deprotected to yield a range of α-substituted azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include homologated boronic esters, N-oxides, and various hydrogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(Azetidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-2-yl)pyridine
- 2-(Azetidin-2-yl)pyridine
- 3-(2-Azetidinylmethoxy)pyridine
Uniqueness
(S)-4-(Azetidin-2-yl)pyridine is unique due to its specific stereochemistry and the position of the azetidine ring on the pyridine moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2/t8-/m0/s1 |
InChI Key |
MYKGXNSJXYUWST-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=NC=C2 |
Canonical SMILES |
C1CNC1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


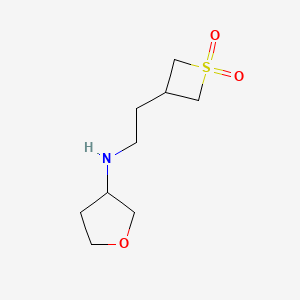
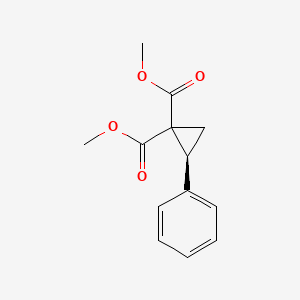
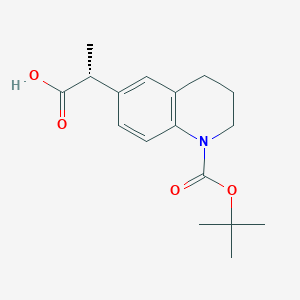
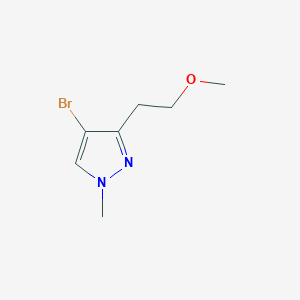
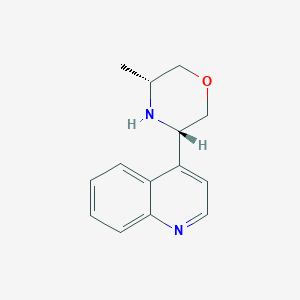
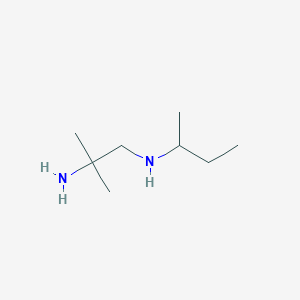
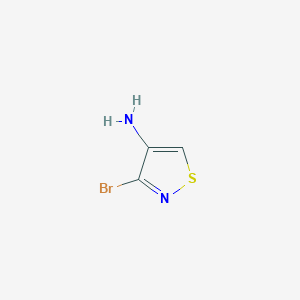
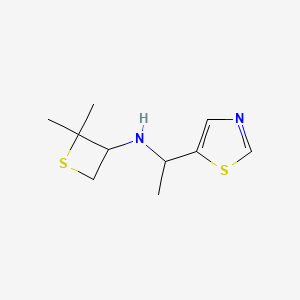

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
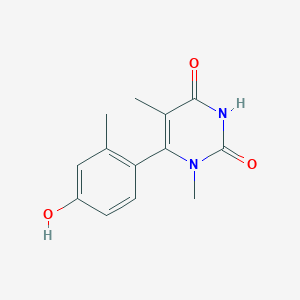
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)
